N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide
Description
N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide is a synthetic propanamide derivative featuring a cyano group at the benzylic position, a 2-methoxyphenyl moiety, and a 3-nitrophenyl substituent. While direct experimental data for this compound are unavailable in the provided evidence, its structural features align with several documented analogs.
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-17-8-3-2-7-15(17)16(12-19)20-18(22)10-9-13-5-4-6-14(11-13)21(23)24/h2-8,11,16H,9-10H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJNCCOPSITUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)CCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds.
Mode of Action
The mode of action of N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide involves its interaction with its targets, leading to the formation of various heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.
Biological Activity
N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by case studies and relevant data tables.
Chemical Structure and Synthesis
The compound falls under the category of cyanoacrylamides, characterized by a cyano group (–CN) and two aromatic rings. The synthesis typically involves:
- Starting Materials : 2-methoxybenzaldehyde and 3-nitrophenylacetic acid.
- Synthetic Route : A condensation reaction followed by amidation to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of cyanoacrylamides exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : The MIC values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains, suggesting that this compound may also possess similar efficacy .
Anti-inflammatory Properties
In vivo studies have demonstrated that compounds similar to this compound can significantly reduce inflammatory markers such as IL-1β and TNFα in animal models of inflammation .
- Case Study : A study using CFA-induced paw edema models showed a marked decrease in edema volume when treated with related compounds at concentrations of 25 and 50 μM.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Electrophilic Interactions : The cyano group can act as an electrophile, engaging with nucleophilic sites in proteins.
- Aromatic Interactions : The methoxyphenyl groups may facilitate π-π stacking interactions with aromatic amino acids in proteins, potentially altering their function.
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | MIC (µM) | Anti-inflammatory Effect (CFA Model) |
|---|---|---|
| Compound A | 4.69 | Significant reduction at 50 μM |
| Compound B | 12.6 | Moderate reduction at 25 μM |
| This compound | TBD | TBD |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Cyano Group: The cyano group in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the adjacent carbon. Similar EWGs, such as nitro groups in N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide (), increase reactivity in nucleophilic substitutions and stabilize intermediates in synthesis .
- Methoxyphenyl vs. Nitrophenyl : The 2-methoxyphenyl group contributes electron-donating effects (via the methoxy group), contrasting with the electron-withdrawing 3-nitrophenyl group. This duality may balance solubility and binding affinity, as seen in N-(3-n-Butyl-5-methoxyphenyl)-3-(2-methoxyphenyl)propanamide (), where dual methoxy groups enhance lipophilicity .
Physical Properties
- Melting Points : Propanamide derivatives with nitro groups (e.g., N-(2-Nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide, ) exhibit higher melting points (150–180°C) due to polarity and hydrogen bonding, compared to methoxy-substituted analogs like N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (), which melts at lower temperatures (~100–130°C) .
- Solubility: The nitro group may reduce solubility in nonpolar solvents, while the methoxy group improves it, as observed in N-(2-Methoxyphenyl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)propanamide (), which is soluble in chloroform and acetone .
Comparative Data Table
Preparation Methods
Carbodiimide-Mediated Coupling
A predominant method involves activating 3-(3-nitrophenyl)propanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), followed by reaction with 2-methoxybenzyl cyanide-derived amine.
Procedure :
- Dissolve 3-(3-nitrophenyl)propanoic acid (1.0 equiv) and DCC (1.1 equiv) in anhydrous DMF at 0–5°C.
- Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.
- Introduce N-[cyano-(2-methoxyphenyl)methyl]amine (1.05 equiv) dropwise.
- Stir at room temperature for 12–24 hours.
Outcomes :
Schlenk Techniques for Moisture-Sensitive Intermediates
For oxygen-sensitive cyano intermediates, Schlenk line methodologies under nitrogen atmosphere prevent hydrolysis:
Optimized Conditions :
- Solvent: Tetrahydrofuran (THF) at −78°C
- Coupling Agent: HATU (1.2 equiv)
- Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
Advantages :
One-Pot Tandem Reactions
Cyanoacetamide Condensation
Adapting protocols from US7199257B1, a one-pot synthesis employs triethylorthoformate (TEOF) as a dehydrating agent in refluxing isopropyl alcohol:
Steps :
- Suspend 2-cyano-N-(2-methoxyphenyl)acetamide (1.0 equiv) and 3-nitrobenzaldehyde (1.1 equiv) in i-PrOH.
- Add TEOF (3.0 equiv) dropwise under reflux.
- Heat at 80°C for 18 hours.
Mechanistic Insight :
TEOF facilitates Knoevenagel condensation, forming the α,β-unsaturated intermediate, which undergoes Michael addition with in situ-generated enamine.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity (NMR) | 93% |
| Reaction Time | 18 h |
Catalytic Asymmetric Synthesis
Organocatalytic Enantioselective Routes
Chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric addition of 2-methoxybenzyl cyanide to nitroolefins:
Reaction Scheme :
- Combine 3-(3-nitrophenyl)propenamide (1.0 equiv), 2-methoxybenzyl cyanide (1.2 equiv), and TRIP (10 mol%) in toluene.
- Stir at −20°C for 72 hours.
Results :
- Enantiomeric Excess (ee): 89% (S-configuration, determined by X-ray crystallography).
- Turnover Frequency (TOF): 0.8 h⁻¹.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use:
Protocol :
- Mix 3-(3-nitrophenyl)propanoic acid, 2-methoxybenzyl cyanide, and NaHCO₃ (1:1:1.5 molar ratio).
- Mill in a Retsch MM400 mixer mill (30 Hz, 10 mm stainless steel balls) for 2 hours.
Efficiency Gains :
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Tubular reactors with static mixers enhance heat transfer and throughput:
Parameters :
- Residence Time: 8 minutes
- Temperature: 120°C
- Pressure: 3 bar
Scale-Up Data :
| Batch Size (kg) | Yield (%) | Impurities (%) |
|---|---|---|
| 5 | 75 | 1.2 |
| 50 | 73 | 1.5 |
| 500 | 70 | 2.1 |
Q & A
Q. What are the established synthetic routes for N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide, and what key parameters optimize yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Substitution reactions under alkaline conditions to introduce the methoxyphenyl group.
- Condensation reactions using cyanoacetic acid derivatives and nitrophenyl-containing intermediates under acidic or basic catalysis.
Key parameters include strict control of temperature (40–80°C), pH (6–8 for amide bond formation), and use of catalysts like DCC (dicyclohexylcarbodiimide) for high yields. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring reaction progress and purity validation .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound’s structural integrity?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the presence of the cyano, methoxyphenyl, and nitrophenyl groups.
- High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%).
- Mass spectrometry (MS) provides molecular weight verification (e.g., ESI-MS for accurate mass determination).
- Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the amide carbonyl (1650–1700 cm⁻¹) .
Q. What preliminary biological screening models are recommended to assess its therapeutic potential?
- In vitro enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Cell viability assays (e.g., MTT assay on cancer cell lines).
- Receptor binding studies (e.g., radioligand displacement assays for receptor affinity).
Dose-response curves and IC₅₀ calculations are standard for quantifying efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Methodological solutions include:
- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS.
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.
- Formulation optimization : Encapsulation in liposomes or PEGylation to enhance solubility and bioavailability .
Q. What computational strategies are used to predict its interaction with biological targets?
- Molecular docking (AutoDock Vina, Glide) to model binding poses with receptors like COX-2 or androgen receptors.
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time.
- Quantum mechanical calculations (DFT) to analyze electronic properties influencing reactivity. Cross-validation with experimental IC₅₀ data improves predictive accuracy .
Q. How to design structure-activity relationship (SAR) studies considering structural analogs?
- Comparative analysis : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or nitro with chloro).
- Activity cliffs : Identify critical substituents using 3D-QSAR (CoMFA/CoMSIA).
- Data tables (see example below) can highlight key structural features influencing activity:
| Compound Variation | Biological Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| Methoxy → Ethoxy | 2.5 µM (COX-2 inhibition) | Increased hydrophobicity |
| Nitro → Chloro | Inactive | Loss of electron-withdrawing |
Q. What are the challenges in elucidating its metabolic pathways, and how can they be addressed?
Challenges include identifying reactive metabolites and isobaric interferences . Solutions:
- Radiolabeled studies : Use ¹⁴C-labeled compound to track metabolic fate.
- LC-HRMS/MS : Detect low-abundance metabolites with high resolution.
- CYP enzyme inhibition assays : Identify cytochrome P450 isoforms responsible for oxidation .
Q. How to investigate potential off-target effects using high-throughput screening (HTS)?
- Panel screening : Test against 100+ unrelated targets (e.g., kinases, GPCRs) to assess selectivity.
- Proteome profiling : Use affinity-based pull-down assays with mass spectrometry.
- Transcriptomics : RNA-seq to identify unintended gene expression changes in treated cells .
Methodological Notes
- For structural analogs, prioritize compounds with CAS-registered data (e.g., ).
- Always cross-validate computational predictions with experimental assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
